molecular formula C10H9NO B040241 4-Amino-1-naphthol CAS No. 2834-90-4

4-Amino-1-naphthol

Cat. No.: B040241
CAS No.: 2834-90-4
M. Wt: 159.18 g/mol
InChI Key: ABJQKDJOYSQVFX-UHFFFAOYSA-N
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Description

4-Amino-1-naphthol (CAS: 2834-90-4) is a bicyclic aromatic compound with a hydroxyl group at position 1 and an amino group at position 4 of the naphthalene ring. It has a molecular formula of C₁₀H₉NO, molecular weight of 159.18 g/mol, and a density of 1.281 g/cm³ . Key applications include:

  • Electron shuttle (ES) in microbial fuel cells (MFCs): It facilitates electron transfer during dye degradation, enhancing power generation and decolorization efficiency .
  • Synthetic precursor: Used in sulfonamide-based pharmaceuticals (e.g., STAT3 inhibitors) and affinity ligands for antibody purification .

Its redox activity is attributed to the small HOMO-LUMO energy gap (compared to benzoquinones), enabling efficient electron mediation .

Scientific Research Applications

Pharmaceutical Applications

4-Amino-1-naphthol has been utilized in the synthesis of various pharmaceutical compounds due to its reactive amino and hydroxyl functional groups.

  • Synthesis of Drug Derivatives : It serves as a precursor for synthesizing derivatives such as 2-sulfo-4-amino-1-naphthol, which has potential therapeutic applications against neoplastic diseases . Additionally, it is used in the preparation of 4-aminoalkyl-1-naphthol derivatives that exhibit biological activity .
  • Immunoglobulin G Binding : A notable application involves creating a bifunctional ligand for the selective affinity purification of human immunoglobulin G (IgG). The ligand incorporates this compound into a triazine scaffold, enhancing the specificity and efficiency of IgG separation from complex biological mixtures .

Dye Manufacturing

This compound is extensively used in the dye industry due to its ability to form stable colored compounds.

  • Hair Dyes : It is employed as an oxidizing agent in hair dye formulations, contributing to the development of vibrant colors while maintaining safety standards. Regulatory assessments have indicated that it can be safely used at concentrations up to 2% .
  • Textile Dyes : The compound is also involved in synthesizing various textile dyes, providing deep shades and excellent fastness properties. Its derivatives are often used to create azo dyes, which are widely applied in fabric dyeing processes.

Analytical Chemistry

In analytical chemistry, this compound is utilized for its reactive properties in various detection methods.

  • Chromatographic Applications : The compound has been immobilized on chromatographic supports for use as an affinity adsorbent. This application enhances the separation and analysis of biomolecules, particularly proteins .
  • Spectroscopic Studies : Research has demonstrated that this compound can participate in photochemical reactions under laser desorption/ionization conditions, leading to the formation of distinct ionic species. This property is useful for mass spectrometry applications, allowing for the detailed analysis of complex mixtures .

Data Summary Table

Application AreaSpecific UseKey Benefits
PharmaceuticalsSynthesis of drug derivativesTherapeutic potential against diseases
Immunoglobulin G binding ligandsEnhanced specificity in protein purification
Dye ManufacturingHair and textile dyesVibrant colors with excellent fastness
Analytical ChemistryChromatographic supportImproved biomolecule separation
Spectroscopic studiesDetailed analysis of complex mixtures

Case Studies

  • Case Study 1: Hair Dye Formulation
    A study evaluated the safety and efficacy of hair dyes containing this compound. Results indicated that formulations were well-tolerated by users with minimal adverse reactions when used at recommended concentrations .
  • Case Study 2: Immunoglobulin G Purification
    Research involving the use of a triazine scaffold incorporating this compound demonstrated a significant increase in yield during IgG purification processes compared to traditional methods, highlighting its utility in biotechnological applications .

Mechanism of Action

The mechanism of action of 4-Amino-1-naphthol involves its interaction with various molecular targets and pathways. For instance, in affinity chromatography, it binds selectively to specific proteins, facilitating their purification . The compound’s reactivity is largely influenced by the presence of the amino and hydroxyl groups, which participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-2-Naphthol

  • Structure: Amino group at position 1, hydroxyl at position 2.
  • Applications: Electron shuttle: Demonstrates comparable ES efficiency to 4-amino-1-naphthol in MFCs but with distinct redox potentials due to positional isomerism . Dye intermediate: Used in azo dye degradation pathways .
  • Key Difference: Lower thermal stability compared to this compound, limiting its use in high-temperature industrial processes .

2-Aminophenol

  • Structure: Monocyclic aromatic compound with amino and hydroxyl groups at adjacent positions.
  • Applications :
    • MFC mediator : Less effective than naphthol derivatives due to its single-ring structure, which reduces electron delocalization .
    • Pharmaceutical synthesis : Intermediate for analgesics and anticonvulsants.
  • Key Difference: Limited industrial scalability in energy applications due to rapid oxidative degradation .

4-Amino-1-Naphthalenesulfonic Acid

  • Structure: Sulfonic acid group at position 4, amino at position 1.
  • Applications: Textile dye synthesis: Provides water solubility for dyes, unlike hydrophobic this compound . Biochemical assays: Used as a stabilizer in redox-sensitive assays .
  • Key Difference : Sulfonic acid group enhances solubility but reduces membrane permeability in MFCs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Key Applications
This compound C₁₀H₉NO 159.18 4.2 MFCs, drug synthesis
1-Amino-2-naphthol C₁₀H₉NO 159.18 4.5 Dye degradation, ES
2-Aminophenol C₆H₇NO 109.13 5.1 Pharmaceuticals
4-Amino-1-naphthalenesulfonic acid C₁₀H₉NO₃S 239.25 N/A Textile dyes

Table 2: Performance in MFCs

Compound Decolorization Efficiency (%) Power Density (mW/m²) Stability in Acidic Conditions
This compound 92.5 480 High
1-Amino-2-naphthol 88.3 450 Moderate
2-Aminophenol 65.4 210 Low

Research Findings

  • Electron Shuttling Efficiency: this compound outperforms monocyclic analogs (e.g., 2-aminophenol) due to extended π-conjugation in the naphthalene system, which lowers the HOMO-LUMO gap and enhances electron transfer .
  • Synthetic Utility: Its amino and hydroxyl groups enable versatile functionalization. For example, sulfonamide derivatives exhibit high binding affinity for immunoglobulin G (IgG) in affinity chromatography .
  • Natural Source Implications: Discovery in D.

Biological Activity

4-Amino-1-naphthol (4-A1N) is an organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, including its anti-tumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of naphthol, characterized by the presence of an amino group at the 4-position of the naphthalene ring. This structural feature is crucial for its biological activity, as it influences interactions with various biological targets.

1. Anti-Tumor Activity

Recent studies have demonstrated that 4-A1N and its derivatives exhibit potent anti-tumor properties. Research involving the synthesis of 81 analogs based on the this compound skeleton revealed significant anti-tumor cell proliferation activity. The mechanism appears to involve the inhibition of specific protein kinases, notably Abl and Akt1, which are critical in cancer cell signaling pathways.

Key Findings:

  • Inhibition Mechanism: The synthesized compounds showed a high degree of consistency in inhibiting enzyme activity related to tumor proliferation and angiogenesis. Notably, the anti-angiogenic activity was not linked to VEGF/VEGFR pathways but instead involved direct inhibition of Abl and Akt1 kinases .
  • Structure-Activity Relationship (SAR): Modifications to the naphthalene ring, such as introducing methoxy groups, enhanced hydrophobicity and binding affinity to kinase active sites, leading to increased anti-tumor efficacy .

2. Anti-Inflammatory Activity

The compound also exhibits significant anti-inflammatory properties. Studies have shown that derivatives of 4-A1N can inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.

Research Example:

  • A study highlighted that specific 1,4-naphthoquinone derivatives demonstrated superior inhibitory effects on the P2X7 receptor compared to known blockers, suggesting potential applications in treating inflammatory conditions .

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound's redox-active nature allows it to generate reactive oxygen species (ROS), contributing to its antimicrobial effects.

Research Insights:

  • The antimicrobial efficacy of naphthoquinone derivatives has been well-documented, with mechanisms involving oxidative stress induction in microbial cells . This property positions 4-A1N as a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.

Case Study 1: Antitumor Efficacy

A recent investigation synthesized several analogs of 4-A1N and assessed their effects on cancer cell lines. The study reported that compounds with specific structural modifications exhibited IC50 values as low as 0.13 µM against Abl kinase, indicating strong potential as dual-target inhibitors with favorable water solubility .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of naphthoquinone derivatives derived from 4-A1N. These compounds were found to significantly reduce interleukin-1β production in THP-1 cells, demonstrating their potential in treating inflammatory diseases such as rheumatoid arthritis .

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-TumorInhibition of Abl/Akt kinases
Anti-InflammatoryInhibition of IL-1β production
AntimicrobialInduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-amino-1-naphthol, and how can experimental parameters influence yield?

  • Methodological Answer : this compound can be synthesized via hydrogenolysis of azo intermediates. For example, coupling 1-naphthol with benzenediazonium chloride forms an azo compound, which is reduced using sodium dithionite (Na₂S₂O₄) under controlled pH (6–7) to yield this compound . Yield optimization requires precise stoichiometric ratios of reagents and inert atmospheric conditions to prevent oxidation of the product .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with chloroform:methanol (3:1) as the mobile phase is effective for purity assessment. The RfR_f value of this compound (0.16–0.22) distinguishes it from precursors like pp-aminophenol (Rf=0.27R_f = 0.27) . Melting point analysis (94–96°C) further confirms identity, as deviations indicate impurities .

Q. What are the key stability challenges associated with this compound during storage and handling?

  • Methodological Answer : The compound oxidizes readily to 1,4-naphthoquinone under ambient conditions. Storage in amber vials under nitrogen at –20°C is recommended. Antioxidants like ascorbic acid (1% w/v) can stabilize aqueous solutions for short-term use .

Q. What safety protocols are critical for handling this compound hydrochloride?

  • Methodological Answer : The hydrochloride form (CAS 5959-56-8) is a suspected carcinogen with neoplastigenic data in murine models. Use N95 masks, gloves, and fume hoods to avoid inhalation or dermal exposure. Decomposition releases toxic HCl and NOx_x fumes, necessitating proper ventilation .

Advanced Research Questions

Q. How can this compound derivatives be functionalized for targeted applications in affinity chromatography?

  • Methodological Answer : The amine and hydroxyl groups enable covalent coupling to triazine scaffolds. For instance, 2-(3-aminophenol)-6-(this compound)-4-chloro-ss-triazine derivatives can be immobilized on agarose beads to create IgG-binding ligands. Reaction efficiency depends on pH (8.5–9.0) and temperature (4°C) to preserve ligand activity .

Q. What role does this compound play in redox-active assays, and how can aggregation artifacts be mitigated?

  • Methodological Answer : As a positive control in horseradish peroxidase (HRP)-phenol red assays, it exhibits redox activity at 10 µM. However, aggregation artifacts (e.g., false positives) can occur. Use surfactants like Tween-20 (0.01% v/v) and validate results with orthogonal assays (e.g., β-lactamase-nitrocefin) to exclude nonspecific effects .

Q. How is this compound utilized in electrochemical biosensors for microbial detection?

  • Methodological Answer : In Aspergillus niger biosensors, intracellular NAD(P)H-oxidizing enzymes convert 4-nitro-1-naphthol to electroactive this compound. The permeable fungal membrane allows redox cycling in tris buffer (pH 7.5), amplifying electrochemical signals. Calibration requires optimizing substrate concentration (50–200 µM) and incubation time (10–30 min) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in UV-Vis spectra (e.g., λmax_{\text{max}} shifts) may arise from solvent polarity or tautomerism. Use polar aprotic solvents (e.g., DMSO) to stabilize enol forms and validate with 1H^1\text{H}-NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) .

Q. Key Considerations for Experimental Design

  • Controlled Oxidation : Use chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation during synthesis .
  • Chromatographic Validation : Pair TLC with HPLC (C18 column, 0.1% TFA in acetonitrile/water) for high-resolution purity checks .
  • Electrochemical Assays : Optimize scan rates (10–100 mV/s) to distinguish Faradaic currents from capacitive noise in biosensor applications .

Properties

IUPAC Name

4-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJQKDJOYSQVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182580
Record name 4-Amino-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2834-90-4
Record name 4-Amino-1-naphthol
Source ChemIDplus
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Record name 4-Amino-1-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-naphthalen-1-ol
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Record name 1-AMINO-4-NAPHTHOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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